Substance P (1-9)

描述

Substance P (1-9) is a neuropeptide that is present in the central and peripheral nervous systems of mammals. It is a member of the tachykinin family and is composed of nine amino acids. It is believed to be involved in a variety of physiological functions, including regulation of inflammation, pain perception, and the immune response.

科学研究应用

神经系统中的本地化

已在神经系统的各个区域中鉴定出P物质,包括其片段P物质(1-9)。Hokfelt等人(1975年)证明了P物质存在于主要感觉神经元和许多脑部神经末梢中,暗示其在神经系统中可能作为神经递质或调节剂的作用(Hokfelt et al., 1975)。

与受体的相互作用

P物质与神经激肽-1受体之间的相互作用在疼痛传导和神经源性炎症中具有重要意义。Fong等人(1993年)鉴定了神经激肽-1受体中与P物质拮抗剂结合的特定氨基酸,突显了其在开发针对疼痛和炎症的靶向治疗中的作用(Fong et al., 1993)。

在大脑中的释放和代谢

已对中枢神经系统(CNS)中P物质的释放和代谢进行了研究,重点放在下丘脑上。Iversen等人(1976年)发现钾诱导和依赖钙的P物质释放发生在大鼠下丘脑中,暗示其在CNS功能中起着积极作用(Iversen et al., 1976)。

P物质受体

已鉴定和表征了P物质受体,如Hershey和Krause(1990年)所示。他们发现P物质受体属于G蛋白偶联受体超家族,介导P物质在各种脑区和外周组织中的主要作用(Hershey & Krause, 1990)。

作用机制

Target of Action

Substance P (1-9) primarily targets the Neurokinin-1 receptor (NK1R) . NK1R is a G protein-coupled receptor that mediates the actions of Substance P, a member of the tachykinin family of neuropeptides . Substance P is involved in various physiological and pathological phenomena, including brain and gut functions, cardiovascular system regulation, asthma, traumatic brain injury, immune response, vasodilation, behavior, inflammation, arthritis, cancer, airway hyper-responsiveness, and respiratory disorders .

Mode of Action

Substance P (1-9) interacts with its target, NK1R, triggering intracellular signals leading to different biochemical events and subsequent physiological responses . The activation of NK1R by Substance P leads to the production of inositol trisphosphate (IP3), which releases calcium ions (Ca++) from internal stores and generates an oscillatory chloride current .

Biochemical Pathways

Substance P (1-9) affects various biochemical pathways. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The activation of NK1R by Substance P can lead to the modulation of M-type potassium channels and T-type calcium channels, resulting in neuronal hyperpolarization .

Pharmacokinetics

It is known that substance p, the parent compound of substance p (1-9), is rapidly absorbed and distributed in the body . The metabolism, pharmacokinetics, and excretion of a potent and selective Substance P receptor antagonist, CP-122,721, have been studied in humans, providing some insights into the potential pharmacokinetics of Substance P-related compounds .

Result of Action

The activation of NK1R by Substance P (1-9) can lead to various molecular and cellular effects. It has been associated with the regulation of immune and inflammatory responses . It also plays a role in pain transmission and has been found to have both nociceptive and anti-nociceptive effects . Furthermore, Substance P (1-9) has been shown to decrease the expression of Kv1.4 potassium channels in transgenic animal models of Alzheimer’s disease, improving cognitive performance .

Action Environment

The action of Substance P (1-9) can be influenced by various environmental factors. For instance, it mediates interactions between neurons and immune cells, with nerve-derived Substance P modulating immune cell proliferation rates and cytokine production . Some immune cells have also been found to secrete Substance P, suggesting that the immune environment can influence the action of Substance P (1-9) .

生化分析

Biochemical Properties

Substance P (1-9) interacts with several enzymes, proteins, and other biomolecules. It has been found to reduce the inactivation of Substance P in guinea pig ileum and bladder preparations . The interaction of Substance P (1-9) with these biomolecules plays a crucial role in its function in biochemical reactions .

Cellular Effects

Substance P (1-9) has profound effects on various types of cells and cellular processes. It modulates immune cell proliferation rates and cytokine production . It also mediates interactions between neurons and immune cells . In addition, it has been found to modulate opioid signaling, induce gastric mucosal protection, and inhibit retinal apoptosis in various animal models .

Molecular Mechanism

Substance P (1-9) exerts its effects at the molecular level through various mechanisms. It is known to stimulate phosphorylation of c-Jun N-terminal kinase, protein kinase Cθ, mammalian target of rapamycin, and inhibitory serine insulin receptor substrate-1 phosphorylation in human preadipocytes . These interactions help to elucidate how Substance P (1-9) influences cellular function at the molecular level.

Temporal Effects in Laboratory Settings

The effects of Substance P (1-9) can change over time in laboratory settings. For instance, it has been shown to play a role in the tetrad response, which is characterized by pain, redness, heat, and swelling

Dosage Effects in Animal Models

The effects of Substance P (1-9) can vary with different dosages in animal models. For instance, it has been shown to modulate opioid signaling, induce gastric mucosal protection, and inhibit retinal apoptosis in various animal models

Metabolic Pathways

Substance P (1-9) is involved in several metabolic pathways. It has been shown to play a role in the regulation of glucose metabolism via insulin signaling-associated pathways

Transport and Distribution

It is known to be released from the terminals of specific sensory nerves

Subcellular Localization

It is known to be released from the terminals of specific sensory nerves

属性

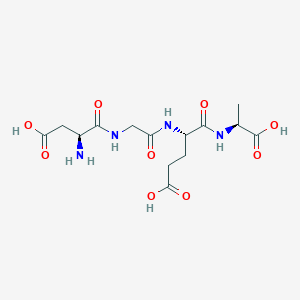

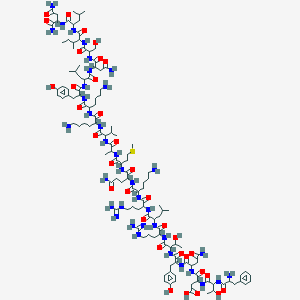

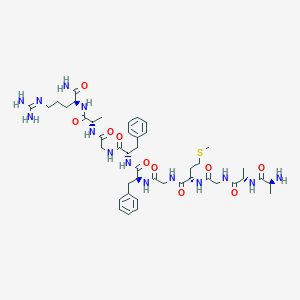

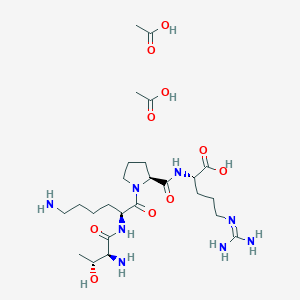

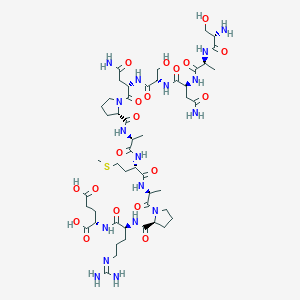

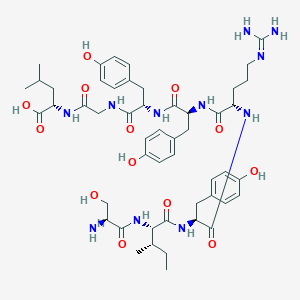

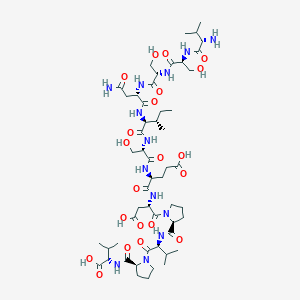

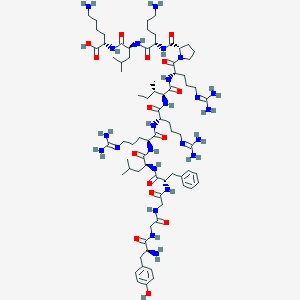

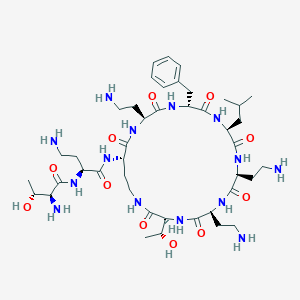

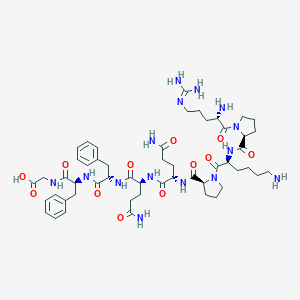

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHHQLNFRHVTSN-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57468-17-4 | |

| Record name | Substance P (1-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

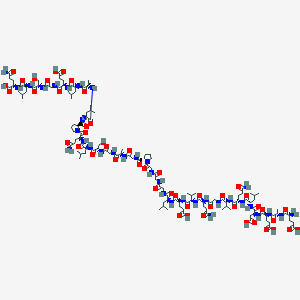

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

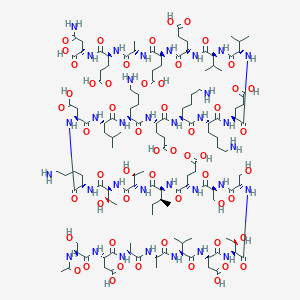

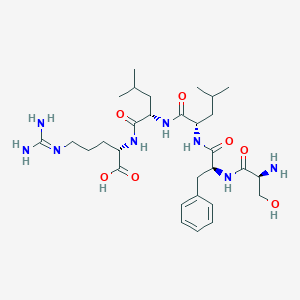

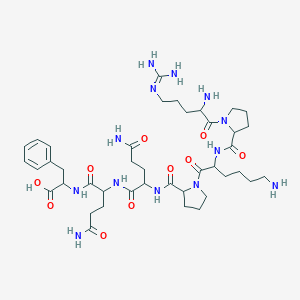

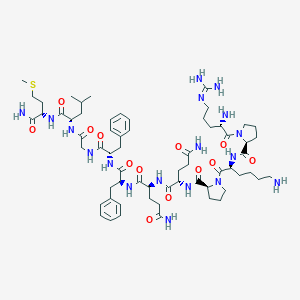

Feasible Synthetic Routes

Q & A

Q1: How does Substance P (1-9) differ from Substance P in terms of its interaction with the Substance P receptor?

A: Research indicates that Substance P (1-9) exhibits minimal interaction with the Substance P receptor, unlike the full Substance P molecule. While Substance P demonstrates high affinity for its receptor in guinea pig lung tissues, particularly in the presence of neutral endopeptidase inhibitors, Substance P (1-9) does not compete for these binding sites even at high concentrations (1 μM) []. This suggests that the C-terminal portion of Substance P, absent in Substance P (1-9), plays a crucial role in receptor binding and subsequent biological activity.

Q2: Substance P and Neurokinin A are both tachykinins. How does Substance P (1-9) compare to these in terms of its effects on allergic rhinitis symptoms?

A: Research on allergic rhinitis patients shows a distinct pattern of response to different tachykinins. Substance P triggers a significant increase in nasal airway resistance (NAR), pointing to an NK1 receptor-mediated mechanism []. While Neurokinin A also increases NAR, its effect is notably weaker. Interestingly, Substance P (1-9), unlike Substance P and Neurokinin A, does not elicit any significant changes in NAR, suggesting it does not activate the pathways responsible for vasodilation and nasal obstruction in this context [].

Q3: What insights do studies on human angiotensin-converting enzyme (ACE) provide about the potential interaction of Substance P (1-9) with this enzyme?

A: Research exploring the degradative action of human ACE, derived from various tissues and fluids, on tachykinins indicates that while Substance P is readily cleaved, Substance P (1-9) demonstrates inhibitory action on ACE activity without being degraded by the enzyme []. This suggests a potential modulatory role for Substance P (1-9) in ACE function. This finding warrants further investigation to explore its potential therapeutic implications.

Q4: Are there any documented abnormalities in the processing of Substance P (1-9) within the basal ganglia, particularly in relation to L-DOPA-induced dyskinesia?

A: While research points to abnormal processing of neuropeptides, including Substance P, within the basal ganglia in the context of L-DOPA-induced dyskinesia [], specific information regarding Substance P (1-9) processing in this context is not available in the provided abstracts. Further research is needed to determine if Substance P (1-9) metabolism is similarly affected and whether this contributes to the observed dyskinesia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。